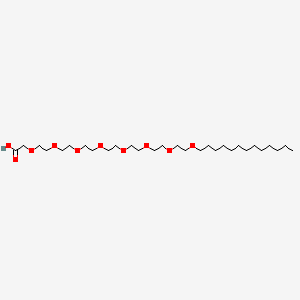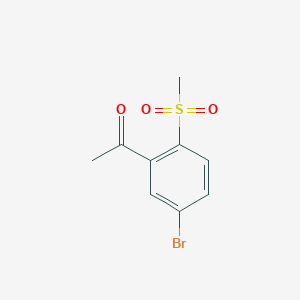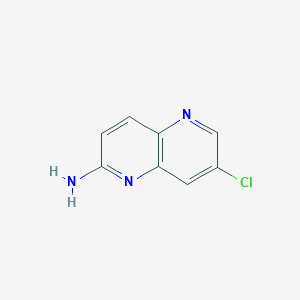
7-Chloro-1,5-naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 7th position and an amino group at the 2nd position makes this compound unique. It has garnered significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted naphthyridines with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 7-Chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the chlorine and amino substituents.
7-Chloro-1,8-naphthyridin-2-amine: A positional isomer with the chlorine atom at the 7th position but with a different ring fusion.
2-Amino-3-chloropyridine: A simpler analog with only one pyridine ring.
Uniqueness
7-Chloro-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chloro-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6ClN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) |
InChI Key |
SEQWXPJPGCSIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


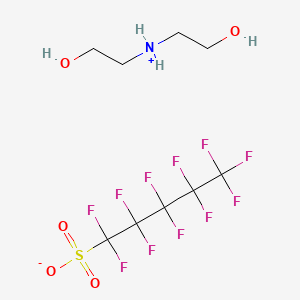
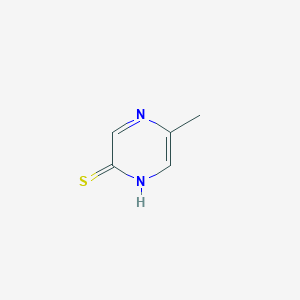

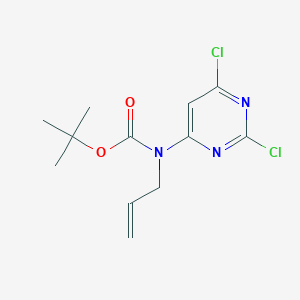


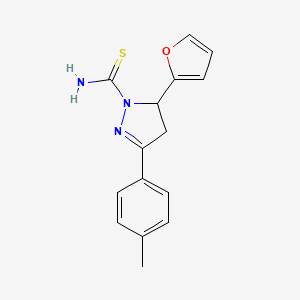
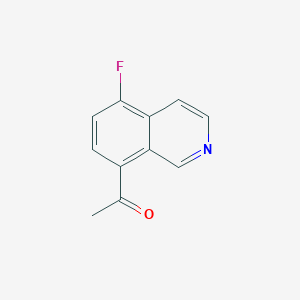
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)



